

Mandelic acid structural characteristics and hydrogen bonding

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An In-depth Technical Guide to the Structural Characteristics and Hydrogen Bonding of Mandelic Acid

Introduction

Mandelic acid ($C_8H_8O_3$) is an aromatic alpha-hydroxy acid (AHA) that plays a significant role in organic synthesis and the pharmaceutical industry.[1] Its utility as a precursor for various drugs stems from its unique structural features, primarily its chirality and the presence of both hydroxyl and carboxylic acid functional groups.[1][2] This guide provides a detailed examination of the structural characteristics of mandelic acid and the critical role of hydrogen bonding in defining its solid-state architecture and physicochemical properties. The content is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior.

Structural Characteristics

The fundamental structure of mandelic acid consists of a phenyl group and a hydroxyl group attached to the alpha-carbon of an acetic acid molecule.[3] This substitution creates a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)-mandelic acid and (S)-mandelic acid.[2] The racemic mixture of these enantiomers is known as paramandelic acid.[1]

The presence of the carboxyl and hydroxyl groups, combined with the bulky phenyl ring, dictates the molecule's conformation and its interactions in both solution and the solid state.

Physicochemical Properties

A summary of the key physicochemical properties of mandelic acid is presented in Table 1. These properties are fundamental to its handling, formulation, and application in various chemical processes.

Property	Value	Reference
Molecular Formula	$C_8H_8O_3$	[3][4]
Molar Mass	152.15 g/mol	[3]
Appearance	White crystalline powder	[1]
Melting Point (Racemic)	119 °C	[1]
Melting Point (Enantiopure)	132 to 135 °C	[1]
Solubility in Water	Soluble (158 g/L)	[5]
pKa	3.41	[3]

Stereochemistry of Mandelic Acid

The chirality of mandelic acid is a defining characteristic, with the two enantiomers often exhibiting different biological activities. The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) configuration to the chiral center. This stereochemical control is crucial in the synthesis of pharmaceuticals where a specific enantiomer is required for the desired therapeutic effect.[2]



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Caption: (R)- and (S)-enantiomers of mandelic acid, illustrating their mirror-image relationship.

Hydrogen Bonding Analysis

Hydrogen bonding is the dominant intermolecular force governing the crystal packing of mandelic acid. The molecule contains two hydrogen bond donors (the hydroxyl and carboxylic acid protons) and three potential acceptors (the hydroxyl oxygen, the carbonyl oxygen, and the carboxylic hydroxyl oxygen). This functionality allows for the formation of complex and diverse hydrogen-bonding networks.

Intramolecular Hydrogen Bonding

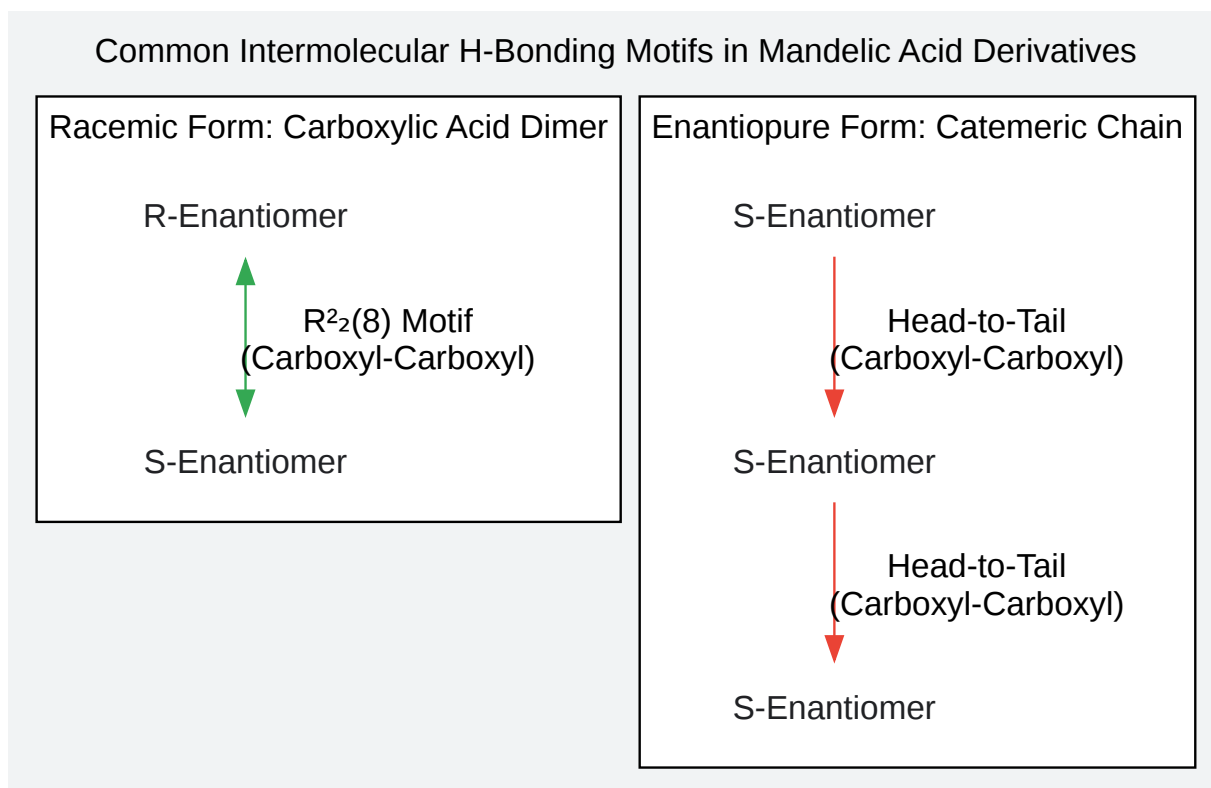
While theoretically possible between the α -hydroxyl group and the carboxylic acid group, stable intramolecular hydrogen bonds are not the dominant feature in the most stable conformations of isolated mandelic acid or its crystal structures.^[6] In solution, particularly in protic solvents, the formation of intermolecular hydrogen bonds with solvent molecules is generally more favorable than the formation of an intramolecular bond.^[7] The energetic cost of adopting the necessary conformation for an intramolecular bond often outweighs the stability gained.

Intermolecular Hydrogen Bonding

In the solid state, mandelic acid molecules arrange themselves to maximize intermolecular hydrogen bonding, leading to well-ordered crystal lattices. The observed motifs are highly dependent on whether the crystalline form is enantiopure or racemic.[8][9]

- **Racemic Mandelic Acid:** Racemic mixtures often crystallize with characteristic hydrogen bonding patterns involving dimers. A common motif is the formation of a centrosymmetric dimer where the carboxylic acid groups of two molecules of opposite chirality interact, forming an $R^2_2(8)$ ring motif.[8]
- **Enantiopure Mandelic Acid:** In contrast, enantiopure crystals cannot form centrosymmetric dimers. Instead, they typically adopt catemeric (chain-like) hydrogen bonding motifs.[9] These chains can involve head-to-tail interactions of the carboxylic acid groups or more complex patterns incorporating the hydroxyl group.

A study on (R)-O-acetylmandelic acid, a derivative, revealed that the carboxylic acid groups engage in intermolecular hydrogen bonding, forming zigzag chains with a donor-acceptor distance of 2.676 Å.[6][10] While this is a derivative, it highlights the strong tendency of the carboxylic acid moiety to form extended networks.



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Caption: Predominant hydrogen bonding patterns in racemic versus enantiopure mandelic acid crystals.

Quantitative Hydrogen Bond Data

The precise geometry of hydrogen bonds is determined through X-ray crystallography. The data provides insights into the strength and nature of these interactions.

Interaction Type	Donor-Acceptor	Distance (Å)	Reference
Intermolecular O-H...O	Carboxylic Acid - Carboxylic Acid	2.676 (2)	[6][10]

Note: Data is for (R)-O-acetylmandelic acid, a closely related derivative, illustrating a typical carboxylic acid hydrogen bond length.

Experimental Protocols for Structural Elucidation

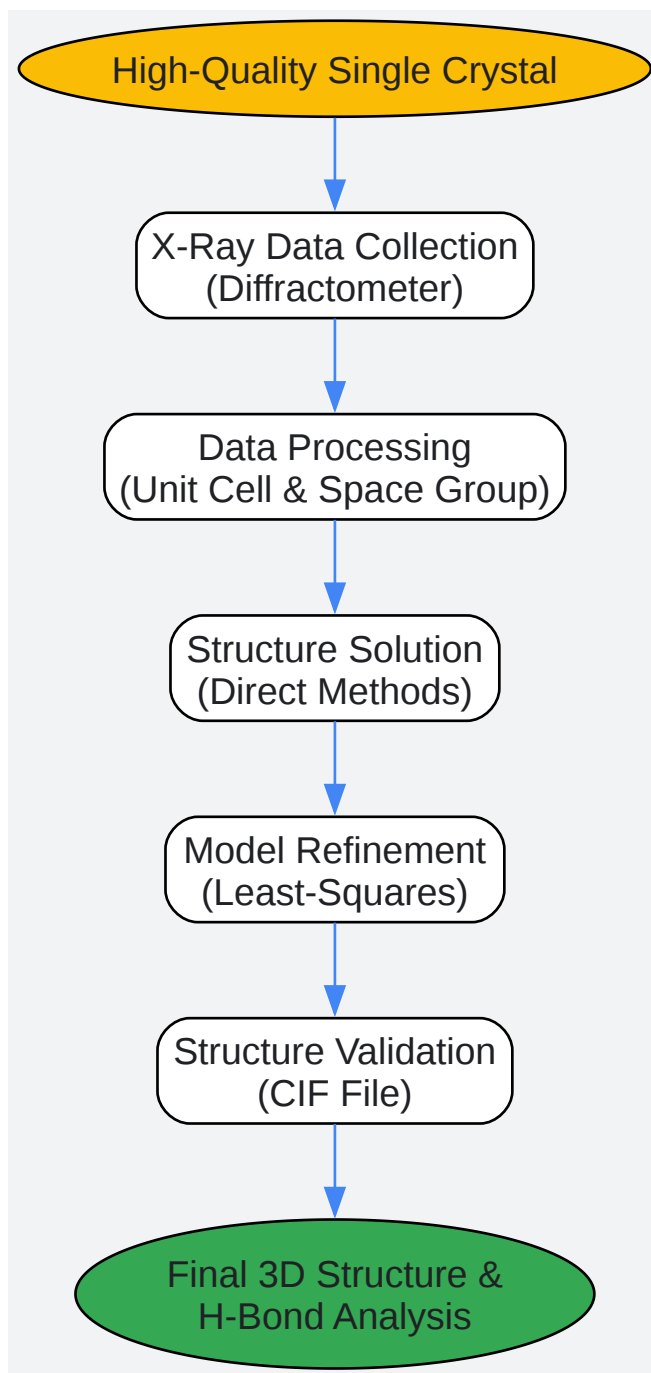
The structural and hydrogen bonding characteristics of mandelic acid are investigated using a combination of crystallographic and spectroscopic techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure of mandelic acid in the solid state and for precisely mapping its hydrogen bonding networks.

Methodology:

- **Crystal Growth:** Single crystals of mandelic acid suitable for diffraction are grown, typically by slow evaporation from a suitable solvent (e.g., ethanol or water).
- **Data Collection:** A selected crystal is mounted on a diffractometer. It is irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial atomic model is refined anisotropically for non-hydrogen atoms. Hydrogen atoms, particularly those involved in hydrogen bonding, are often located from the difference Fourier map and refined.[\[10\]](#)[\[11\]](#)



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Caption: Standard experimental workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms in the molecule, both in solution and in the solid state. Chemical shifts can

be influenced by hydrogen bonding.

Methodology (Solution-State):

- **Sample Preparation:** A small amount of mandelic acid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer (e.g., 300 or 500 MHz). ^1H and ^{13}C spectra are acquired.
- **Data Analysis:** Chemical shifts (δ) are reported in parts per million (ppm). The broad signal of the carboxylic acid proton in the ^1H NMR spectrum (often >10 ppm) is indicative of its acidic nature and involvement in hydrogen bonding with the solvent or other solute molecules.^[5]
^[10]

Nucleus	Typical Chemical Shift (δ , ppm) in CDCl_3	Key Structural Assignment	Reference
^1H	~ 11.7 (broad s, 1H)	Carboxylic Acid (-COOH)	^[10]
7.36-7.51 (m, 5H)	Aromatic Protons (C_6H_5)	^[10]	^[10]
~ 5.93 (s, 1H)	Alpha-Proton (-CH)	^[10]	
^{13}C	~ 174.6	Carboxylic Carbon (-COOH)	
127.6-133.0	Aromatic Carbons (C_6H_5)	^[10]	^[10]
~ 74.0	Alpha-Carbon (-CH)	^[10]	

Note: Data is for (R)-O-acetylmandelic acid, chemical shifts for mandelic acid are similar.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to vibrational frequencies of functional groups, which are directly affected by hydrogen bonding. The stretching frequency of O-H and C=O bonds shifts to lower wavenumbers when they participate in hydrogen bonding.

Methodology (ATR):

- **Sample Preparation:** A small amount of the solid mandelic acid powder is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** The positions and shapes of key absorption bands are analyzed. A broad O-H stretching band in the 3500-2500 cm^{-1} region is characteristic of the hydrogen-bonded carboxylic acid dimer.[\[5\]](#)[\[10\]](#)

Vibrational Mode	Typical Wavenumber (cm^{-1})	Significance	Reference
O-H Stretch (Carboxylic Acid)	~3014 (very broad)	Indicates strong hydrogen bonding	[10]
C=O Stretch (Carbonyl)	~1686-1752	Position sensitive to H-bonding	[10]

Conclusion

Mandelic acid's structural framework, defined by its chirality and key functional groups, gives rise to complex and predictable hydrogen bonding patterns that dictate its solid-state properties. Racemic and enantiopure forms exhibit distinct intermolecular interactions, with the former favoring dimeric motifs and the latter favoring catemeric chains. A comprehensive understanding of these structural nuances, elucidated through techniques like X-ray diffraction, NMR, and FTIR spectroscopy, is essential for the effective utilization of mandelic acid in pharmaceutical development and stereoselective synthesis.

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